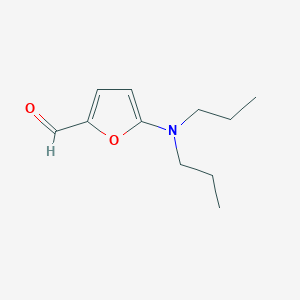

5-(Dipropylamino)furan-2-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

919288-06-5 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

5-(dipropylamino)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H17NO2/c1-3-7-12(8-4-2)11-6-5-10(9-13)14-11/h5-6,9H,3-4,7-8H2,1-2H3 |

InChI Key |

BCQUFMWHUGCHDU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=CC=C(O1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dipropylamino)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with dipropylamine under specific conditions.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Dipropylamino)furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The dipropylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: 5-(Dipropylamino)furan-2-carboxylic acid.

Reduction: 5-(Dipropylamino)furan-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

5-(Dipropylamino)furan-2-carbaldehyde serves as a precursor for the synthesis of various biologically active compounds. Its structure allows it to participate in reactions that yield derivatives with potential therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of furan-2-carbaldehyde exhibit notable antibacterial and antifungal properties. For instance, thiosemicarbazone derivatives synthesized from furan-2-carbaldehyde have shown significant activity against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans . The synthesis of these derivatives involves the condensation of thiosemicarbazide with furan-2-carbaldehyde, leading to compounds that possess varying degrees of cytotoxicity and antimicrobial efficacy.

Antitumor Properties

Research indicates that compounds derived from this compound may exhibit antitumor activity. For example, certain synthesized thiosemicarbazones have demonstrated significant antiproliferative effects against cancer cell lines, with IC50 values indicating potent cytotoxicity . These findings highlight the potential of this compound in developing new anticancer agents.

Material Science Applications

This compound can also be utilized in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The furan ring system contributes to the electronic properties necessary for these applications.

Synthesis of Conductive Polymers

The compound can be polymerized to form conductive materials that are crucial in electronics. Its ability to undergo various chemical transformations allows it to be integrated into polymer matrices, enhancing their conductivity and stability .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methodologies, including:

- Aldol Condensation : This method involves the reaction between furan derivatives and appropriate aldehydes or ketones under basic conditions.

- Oxidative Reactions : Utilizing oxidants to convert less functionalized furan derivatives into more reactive forms like this compound.

These synthetic routes not only enhance the yield but also allow for the introduction of various functional groups that can modify the compound's properties for specific applications.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 5-(Dipropylamino)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dipropylamino group can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Electronic Effects :

- Electron-donating groups (e.g., dipropylamino, methoxymethyl): Increase electron density on the furan ring, enhancing nucleophilicity for reactions like aldol condensations .

- Electron-withdrawing groups (e.g., nitro, chloro): Reduce electron density, favoring electrophilic substitution or stabilizing intermediates .

Thermodynamic and Physical Properties

Thermodynamic studies on nitro-substituted analogs reveal significant differences:

| Compound Name | ΔH sublimation (kJ/mol) | ΔG sublimation (298 K, kJ/mol) | Reference |

|---|---|---|---|

| 5-(4-Nitrophenyl)furan-2-carbaldehyde | 98.3 | 89.5 | |

| 5-(2-Nitrophenyl)furan-2-carbaldehyde | 95.1 | 87.2 |

The dipropylamino group, being bulkier and less polar than nitro substituents, likely reduces sublimation enthalpy and increases solubility in organic solvents.

Biological Activity

5-(Dipropylamino)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C11H15N1O2

- Molecular Weight : 193.25 g/mol

- CAS Number : 87633-24-7

Biological Activities

This compound has been studied for various biological activities, including:

-

Antimicrobial Activity

- Exhibits notable antibacterial properties against several strains of bacteria.

- A study reported a minimum inhibitory concentration (MIC) of 1 μg/mL against Staphylococcus aureus .

- Additional tests indicated moderate activity against Escherichia coli and Candida albicans, with MIC values ranging from 5 to 10 μg/mL depending on the formulation .

-

Antitumor Activity

- In vitro studies demonstrated significant cytotoxicity against various cancer cell lines.

- The compound showed an IC50 value of approximately 13.36 μM against the HuTu80 cell line, indicating strong antiproliferative effects .

- Comparative studies revealed that it is more effective than many conventional chemotherapeutic agents.

- Antioxidant Activity

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial growth and cancer cell proliferation.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties may help in reducing oxidative stress in cells, contributing to its anticancer effects.

Case Studies

- Antibacterial Efficacy

- Cytotoxicity in Cancer Models

Antimicrobial Activity Comparison

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 1 |

| Escherichia coli | 10 | |

| Candida albicans | 5 |

Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| HuTu80 | 13.36 |

| LNCaP | >30 |

| HCT116 | 18.50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.